molecular formula C7H3F6N5 B2871828 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 124961-84-8

2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2871828
CAS RN: 124961-84-8
M. Wt: 271.126
InChI Key: ZLAPDCLHPZTZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H3F6N5 . It is a white to yellow solid and has a molecular weight of 271.12 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH regulation . Another synthesis approach involves the reaction of 3-Amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The InChI code for 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) .


Physical And Chemical Properties Analysis

2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a white to yellow solid . It has a molecular weight of 271.12 and is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry . The triazolopyrimidine core is found in many natural products that exhibit biological activities. This compound, with its bridge-headed nitrogen atom, is often used in the synthesis of fused heterocyclic compounds, which are crucial in developing new medications.

Pharmacological Potentials

Triazolopyrimidines, including our compound of interest, are central to various drug classes due to their ability to bind with enzymes and receptors in biological systems . They show versatile biological activities and are used in drugs with antibacterial, antifungal, anticancer, antioxidant, and antiviral properties, among others.

Anticancer Agents

The triazolopyrimidine structure is widely used in the design of anticancer agents. Molecular hybridization strategies often incorporate this moiety to create new compounds with potential anticancer activities . The ability to modify and functionalize the core structure allows for the development of targeted therapies.

Biological Activities

This compound exhibits a range of biological activities, including acting as inverse agonists and inhibitors for various enzymes and receptors . These activities make it a valuable tool in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

Material Science Applications

Beyond its biomedical applications, triazolopyrimidines have uses in material sciences . Their structural properties can be advantageous in creating new materials with specific desired properties, such as conductivity or reactivity.

Herbicidal and Fungicidal Applications

The varied biological effects of triazolopyrimidines extend to herbicidal and fungicidal applications. They are used in the synthesis of compounds that can protect crops from various fungal diseases and unwanted vegetation .

properties

IUPAC Name

5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPDCLHPZTZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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